molecular formula C18H17BrFNO2 B15343784 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide CAS No. 32871-45-7

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide

Katalognummer: B15343784
CAS-Nummer: 32871-45-7
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: DSPGJARJNYKELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide typically involves the reaction of 6,7-dimethoxyisoquinoline with p-fluorobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Benzyl-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.

    1-(2-Fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium bromide: Another isoquinoline derivative with a fluorobenzyl group.

Uniqueness

6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and fluorobenzyl groups makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

32871-45-7

Molekularformel

C18H17BrFNO2

Molekulargewicht

378.2 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12;/h3-6,8-11H,7H2,1-2H3;1H

InChI-Schlüssel

DSPGJARJNYKELQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=C(C=C3)F)OC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.